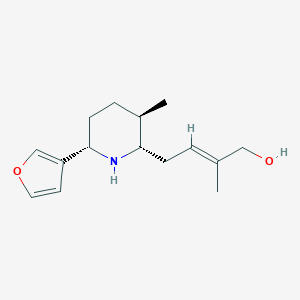
Nuphamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. It is a cyclic peptide consisting of 12 amino acids and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of nuphamine is not fully understood, but it is believed to interact with the bacterial cell membrane and disrupt its integrity. This leads to leakage of intracellular components and ultimately cell death. Additionally, nuphamine may interact with host cells and modulate immune responses.
Biochemical and Physiological Effects
Nuphamine has been shown to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative stress and cell death. Additionally, nuphamine can inhibit biofilm formation, which is a common mechanism of bacterial resistance to antibiotics. In terms of physiological effects, nuphamine has been shown to reduce inflammation in animal models of sepsis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nuphamine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Additionally, nuphamine has been shown to have low toxicity to mammalian cells, which is important for its potential use as a therapeutic agent. However, one limitation of using nuphamine in lab experiments is its relatively low stability in aqueous solutions, which can affect its potency.
Direcciones Futuras
There are several future directions for the research on nuphamine. One area of interest is the development of nuphamine-based antibiotics that can overcome bacterial resistance mechanisms. Additionally, further studies are needed to elucidate the mechanism of action of nuphamine and its interaction with host cells. Finally, the optimization of the synthesis method and the improvement of the stability of nuphamine in aqueous solutions can lead to its potential use as a therapeutic agent.
Conclusion
In conclusion, nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the development of new antibiotics. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method and stability.
Métodos De Síntesis
The synthesis of nuphamine involves solid-phase peptide synthesis (SPPS) using a resin-bound amino acid. The peptide bond formation is catalyzed by a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Nuphamine has been studied for its potential use as a therapeutic agent in various fields of research. It has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, nuphamine has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
1630-49-5 |
|---|---|
Nombre del producto |
Nuphamine |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1 |
Clave InChI |
VACAXMGPQVSASV-WUNAARAWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2 |
SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
SMILES canónico |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







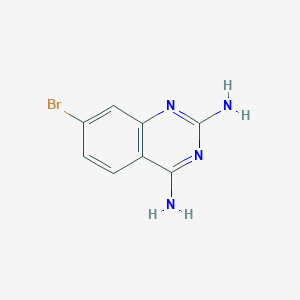
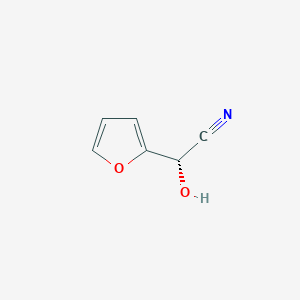
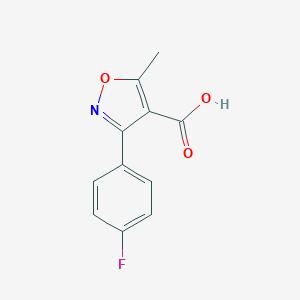
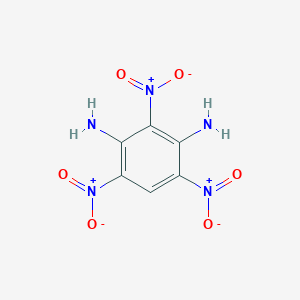
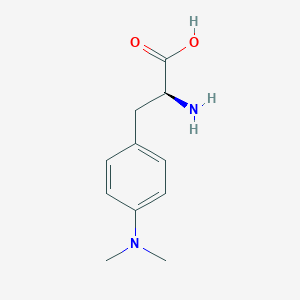

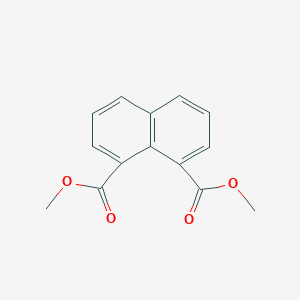
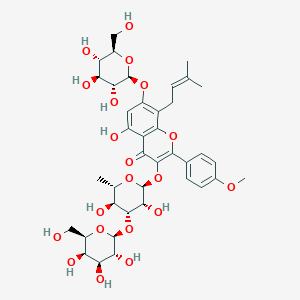
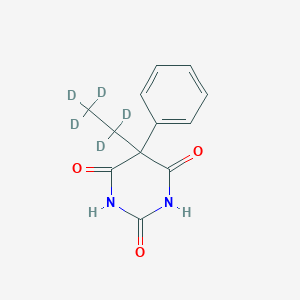
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)